3,4-Dimethoxychalcone 3,4-Dimethoxychalcone 3,4-Dimethoxychalcone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Brand Name: Vulcanchem
CAS No.: 5416-71-7
VCID: VC0191107
InChI: InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+
SMILES: COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol

3,4-Dimethoxychalcone

CAS No.: 5416-71-7

Cat. No.: VC0191107

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethoxychalcone - 5416-71-7

CAS No. 5416-71-7
Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Standard InChI InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+
Standard InChI Key LSHZPTCZLWATBZ-CSKARUKUSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC
SMILES COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC
Canonical SMILES COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC

Chemical Structure and Properties

3,4-Dimethoxychalcone is a polyphenolic compound belonging to the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The compound is specifically distinguished by methoxy groups at the 3 and 4 positions of one of its aromatic rings.

The chemical identity of 3,4-Dimethoxychalcone is characterized by the following properties:

Table 1: Chemical Properties of 3,4-Dimethoxychalcone

PropertyValue
Systematic name(E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Molecular formulaC₁₇H₁₆O₃
Molecular weight268.31 g/mol
CAS number4087-66-5
Physical appearanceCrystalline solid

The compound features a trans (E) configuration across the olefinic double bond connecting the two aromatic rings, which contributes to its planarity and subsequent biological activities. 3,4-Dimethoxychalcone contains two methoxy groups (-OCH₃) at positions 3 and 4 of the phenyl ring attached to the carbonyl group .

Biological Mechanisms

Autophagy Induction

One of the most significant biological activities of 3,4-Dimethoxychalcone is its ability to induce autophagy through a unique mechanism that differs from other established caloric restriction mimetics (CRMs). Research has demonstrated that 3,4-DC stimulates autophagic flux in various cell lines without exhibiting cytotoxicity .

The autophagy-inducing properties of 3,4-DC operate through transcription factor-dependent mechanisms:

  • 3,4-DC stimulates the translocation of transcription factor EB (TFEB) and transcription factor E3 (TFE3) into the nucleus both in vitro and in vivo, particularly in hepatocytes and cardiomyocytes .

  • Unlike other well-characterized CRMs, 3,4-DC requires TFEB- and TFE3-dependent gene transcription and mRNA translation to trigger autophagy .

  • The compound induces the deacetylation of cytoplasmic proteins, which is a characteristic feature of CRMs .

Laboratory investigations have confirmed that 3,4-DC causes a dose-dependent increase in LC3 lipidation, which is detectable as an increase in the electrophoretic mobility of LC3 yielding LC3-II. Time-course analyses revealed a transient reduction in the abundance of sequestosome 1 (SQSTM1, also known as p62), followed by its subsequent increase .

Caloric Restriction Mimetic Properties

3,4-Dimethoxychalcone exhibits the definitive triad of cellular events that characterize caloric restriction mimetics:

  • Deacetylation of cytoplasmic proteins

  • Induction of autophagy

  • Absence of toxicity

Research has shown that the compound's ability to induce protein deacetylation can be inhibited by agents that increase cytosolic acetyl coenzyme A (AcCoA) levels, such as dichloroacetate (DCA), L-leucine, and α-ketoisocaproic acid (KIC). These agents effectively suppressed both 3,4-DC-induced deacetylation of cytoplasmic proteins and the subsequent autophagy .

Biological SystemObserved EffectMechanism
Human cell linesInduction of autophagyTFEB/TFE3 activation
Mouse hepatocytesProtein deacetylationReduction in available AcCoA
Mouse cardiomyocytesCardioprotectionAutophagy induction
Cancer modelsEnhanced chemotherapy efficacyAutophagy-dependent immune response

Comparative Analysis with Related Chalcone Derivatives

While 3,4-Dimethoxychalcone has demonstrated significant biological activity, it is important to understand how it compares to structurally similar chalcone derivatives. Several related compounds have been investigated for their biological effects, including:

  • 3',4'-Dimethoxychalcone: A positional isomer with methoxy groups at the 3' and 4' positions

  • 2',4'-Dihydroxy-3,4-dimethoxychalcone: A derivative containing both hydroxyl and methoxy groups

  • 2'-Hydroxy-3',4'-dimethoxychalcone: A derivative that has been studied for anti-melanogenic and anti-inflammatory properties

Table 3: Comparison of 3,4-Dimethoxychalcone with Related Derivatives

CompoundKey Structural FeaturesPrimary Biological Activities
3,4-DimethoxychalconeMethoxy groups at positions 3 and 4Autophagy induction, cardioprotection
3',4'-DimethoxychalconeMethoxy groups at positions 3' and 4'Not extensively characterized in provided sources
2',4'-Dihydroxy-3,4-dimethoxychalconeHydroxyl groups at 2' and 4', methoxy groups at 3 and 4Not extensively characterized in provided sources
2'-Hydroxy-4',6'-dimethoxychalconeHydroxyl group at 2', methoxy groups at 4' and 6'Anti-melanogenic and anti-inflammatory effects

Recent research has shown that while these derivatives share the basic chalcone scaffold, the position and nature of substituents significantly influence their biological properties and potential therapeutic applications .

Screening and Identification Process

The identification of 3,4-Dimethoxychalcone as a candidate caloric restriction mimetic emerged from a systematic screening approach. Researchers initially screened a library of 200 polyphenols and polyamines for their capacity to induce autophagy markers in human osteosarcoma U2OS cells .

Among the compounds tested, chalcones demonstrated particularly promising activity. A subsequent focused screen of all chalcones in the library evaluated their ability to:

  • Induce GFP-LC3 puncta (a marker of autophagy)

  • Cause cytoplasmic protein deacetylation

  • Maintain cellular viability

3,4-Dimethoxychalcone emerged as the agent that demonstrated the optimal combination of these three criteria in both U2OS cells and human H4 neuroglioma cells, establishing it as a promising candidate for further investigation .

Future Research Directions

While the current research has established 3,4-Dimethoxychalcone as a promising compound with multiple biological activities, several areas require further investigation:

  • Determination of whether 3,4-DC can increase health span and lifespan in mammalian models to confirm its status as a true caloric restriction mimetic

  • Exploration of potential synergistic effects with other autophagy inducers or therapeutic agents

  • Investigation of optimal dosing regimens for various therapeutic applications

  • Elucidation of additional molecular targets and pathways affected by 3,4-DC

  • Development of more potent or targeted derivatives based on the 3,4-DC scaffold

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